molecular formula C21H18ClF3N2O3 B2884979 (2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one CAS No. 2066386-48-7

(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one

Cat. No. B2884979
CAS RN: 2066386-48-7
M. Wt: 438.83
InChI Key: MJCGIQBSBMWTHX-FPYGCLRLSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one is a useful research compound. Its molecular formula is C21H18ClF3N2O3 and its molecular weight is 438.83. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

  • Conformational Study : The conformational aspects of related compounds have been studied using NMR spectra, showing that they largely exist in boat conformations, which could be relevant for understanding the structural dynamics of (2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one (Muthukumaran et al., 2019).

Chemical Synthesis and Structural Characterization

  • Synthesis of Related Compounds : Studies have reported the synthesis and structural characterization of chemically similar compounds, which may shed light on the synthesis pathways and structural features of the target compound (Eckhardt et al., 2020).

Electrophile and Nucleophile Synthesis

  • Role in Synthesis : Alpha-nitro ketone, a component structurally related to the target compound, has been used as both an electrophile and a nucleophile in the synthesis of various compounds, indicating potential synthetic applications of (2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one in complex chemical reactions (Zhang et al., 2004).

Dielectric Studies

  • Dielectric Properties : Studies on the dielectric properties of related compounds, such as 2,6 diphenyl piperidones, provide insights into the electrical properties that could be relevant for the target compound (Kumar et al., 2002).

Biological Evaluation and Docking Studies

  • Potential Biological Activity : Pyrazoline derivatives, which share structural similarities with the target compound, have been synthesized and evaluated for anti-inflammatory and antibacterial activities, suggesting possible biological applications for (2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one (Ravula et al., 2016).

X-ray Structure Analysis

  • X-ray Diffraction Studies : X-ray diffraction data of structurally related compounds provide insights into the molecular structure and intermolecular interactions, which could be relevant for the crystallographic analysis of the target compound (Salian et al., 2016).

Photophysics and Electrochemistry

  • Photophysical and Electrochemical Properties : The study of dimethylphlorin macrocycles, which are structurally related, highlights the impact of substituents on redox and photochemical properties, suggesting potential photophysical and electrochemical applications for the target compound (Pistner et al., 2013).

Crystal Structure and Hydrogen Bonding

  • Crystallographic and Hydrogen Bond Analysis : The analysis of crystal structures and hydrogen bonding in related compounds can provide insights into the solid-state properties and molecular interactions of the target compound (Hemalatha & Nagarajan, 2010).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N2O3/c22-17-4-1-14(2-5-17)20(28)8-3-15-13-18(27(29)30)6-7-19(15)26-11-9-16(10-12-26)21(23,24)25/h1-8,13,16H,9-12H2/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCGIQBSBMWTHX-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one

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